molecular formula C18H19N3O4S2 B2470706 3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 477553-74-5

3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2470706
CAS No.: 477553-74-5
M. Wt: 405.49
InChI Key: YDEJPDRYYRRAMB-UHFFFAOYSA-N
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Description

3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group and a sulfamoyl-benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the sulfamoyl group. The final step involves the coupling of the benzothiazole derivative with a butoxy-substituted benzamide under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are crucial to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzothiazole ring can be reduced to form different derivatives.

    Substitution: The butoxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group may lead to sulfonic acid derivatives, while reduction of the benzothiazole ring may yield aminobenzothiazole derivatives.

Scientific Research Applications

3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfamoyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition. Additionally, the benzothiazole ring can interact with various biological pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-(6-dimethylsulfamoyl-1,3-benzothiazol-2-yl)benzamide
  • 3-butoxy-N-(6-methylsulfamoyl-1,3-benzothiazol-2-yl)benzamide
  • 3-butoxy-N-(6-ethylsulfamoyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability. The sulfamoyl group contributes to its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-2-3-9-25-13-6-4-5-12(10-13)17(22)21-18-20-15-8-7-14(27(19,23)24)11-16(15)26-18/h4-8,10-11H,2-3,9H2,1H3,(H2,19,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEJPDRYYRRAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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